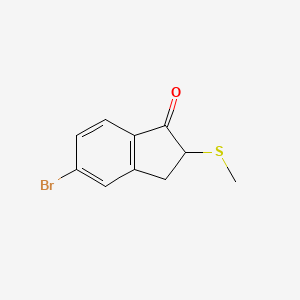

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

描述

BenchChem offers high-quality 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H9BrOS |

|---|---|

分子量 |

257.15 g/mol |

IUPAC 名称 |

5-bromo-2-methylsulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9BrOS/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3 |

InChI 键 |

FAQULMVISCHHOD-UHFFFAOYSA-N |

规范 SMILES |

CSC1CC2=C(C1=O)C=CC(=C2)Br |

产品来源 |

United States |

Technical Guide: Synthesis and Applications of 5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Executive Summary & CAS Registry Status

The compound 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 5-bromo-2-(methylthio)indan-1-one) is a highly specialized, bifunctional building block utilized in advanced medicinal chemistry and materials science. It features a rigid bicyclic indanone core, a halogenated C5 position primed for cross-coupling, and a C2-methylsulfanyl group that serves as an electronic modulator and potential leaving/directing group.

CAS Number Status: While its direct precursor, 5-bromo-1-indanone, is a widely available commercial building block with a well-established CAS number (34598-49-7) ()[1], the specific C2-methylsulfanyl derivative is an on-demand synthetic intermediate. Consequently, a universally cataloged public CAS Registry Number for this exact saturated structure is generally unassigned in bulk commercial databases. It is typically synthesized in situ for the development of complex kinase inhibitors or hemithioindigo-based molecular motors ()[2].

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is critical for predicting its behavior in downstream biological assays and synthetic steps. The indanone core enforces a rigid, planar geometry for the aromatic ring, while the C2 position adopts a tetrahedral geometry, introducing a stereocenter (typically synthesized as a racemate unless asymmetric catalysis is employed).

Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one |

| Common Nomenclature | 5-bromo-2-(methylthio)indan-1-one |

| Molecular Formula | C10H9BrOS |

| Molecular Weight | 257.15 g/mol |

| Monoisotopic Mass | 255.9557 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (O, S) |

| Topological Polar Surface Area (TPSA) | 42.4 Ų |

| Rotatable Bonds | 1 |

Mechanistic Role in Drug Design & Materials Science

The architectural value of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one lies in its dual-functionalization:

-

The C5-Bromo Handle: Acts as a prime vector for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid extension of the conjugated system or the introduction of pharmacophores without disrupting the indanone core.

-

The C2-Methylsulfanyl Group: The thioether moiety increases the overall lipophilicity of the scaffold. More importantly, it can be selectively oxidized to a sulfoxide or sulfone. In medicinal chemistry, these oxidized states often act as critical hydrogen-bond acceptors that interact with specific kinase hinge regions or enzyme active sites.

While related unsaturated inden-1-one scaffolds have been synthesized using oxidative PPh3·HBr-DMSO systems ()[3], preserving the saturated 2,3-dihydro core requires highly controlled, directed enolate chemistry.

Experimental Protocols: Synthesis & Validation

To synthesize this intermediate cleanly, one must avoid over-sulfenylation (yielding the 2,2-bis(methylsulfanyl) byproduct) and self-aldol condensation. The following protocol utilizes kinetic enolate generation to ensure high regioselectivity and mono-substitution.

Protocol: Regioselective α-Sulfenylation of 5-Bromo-1-indanone

Objective: Synthesize the target compound via electrophilic trapping of a kinetic enolate.

Step-by-Step Methodology:

-

Enolization (Kinetic Control):

-

Charge a flame-dried Schlenk flask with 5-bromo-1-indanone (1.0 eq) and anhydrous THF (0.2 M) under an inert argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise over 15 minutes.

-

Causality: The use of a strong, sterically hindered base (LDA) at cryogenic temperatures (-78 °C) strictly enforces the formation of the kinetic enolate. This prevents the indanone from acting as an electrophile, thereby suppressing undesired self-aldol condensation.

-

-

Electrophilic Trapping:

-

After 1 hour of stirring at -78 °C, add S-methyl methanethiosulfonate (MMTS, 1.2 eq) neat, in a single rapid injection.

-

Causality: MMTS is explicitly chosen over dimethyl disulfide (DMDS). MMTS possesses superior electrophilicity, driving the mono-sulfenylation reaction to completion rapidly at low temperatures, which drastically minimizes the thermodynamic equilibrium that leads to di-sulfenylation.

-

-

Quench and Workup:

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

-

In-Process Validation (Self-Validating System):

-

Protocol: Evaporate an aliquot of the crude mixture and analyze via ¹H NMR (CDCl₃).

-

Validation Metric: A successful, strictly mono-sulfenylated reaction is confirmed by the disappearance of the simple ABX splitting pattern of the starting material's C2/C3 protons. Instead, the product will display a distinct doublet of doublets (dd) for the C2 methine proton (due to coupling with the diastereotopic C3 protons) at approximately 3.8 ppm, alongside a sharp, integrated 3H singlet for the -SCH₃ group at ~2.2 ppm. If the C2 proton signal is absent, the protocol has failed due to over-sulfenylation.

-

-

Purification:

-

Isolate the target compound via flash column chromatography (Silica gel, gradient elution: Hexanes to 10% EtOAc/Hexanes).

-

Reaction Workflows & Downstream Functionalization

Once synthesized and validated, the intermediate is typically subjected to orthogonal functionalization. The C5 position is usually addressed first via cross-coupling, followed by the modification of the C2-thioether.

Synthetic workflow and downstream functionalization of the target indanone.

Conclusion

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is a highly specialized, orthogonal building block. While it lacks a ubiquitous commercial CAS footprint, its synthesis via kinetic enolate trapping is robust and self-validating. By leveraging the distinct reactivity profiles of the C5-bromide and C2-methylsulfanyl groups, researchers can systematically construct complex, biologically active architectures and advanced functional materials.

References

-

Mal, K., Kaur, A., Haque, F., & Das, I. (2015). "PPh3·HBr–DMSO: A Reagent System for Diverse Chemoselective Transformations". The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

Uhl, E., Mayer, P., & Dube, H. (2019). "Active and Unidirectional Acceleration of Biaryl Rotation by a Molecular Motor". ChemRxiv. URL:[Link]

Sources

Structure Elucidation of 5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one: A Comprehensive Analytical Guide

Executive Summary

The indanone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the rigid core for kinase inhibitors, neuroprotective agents, and anti-inflammatory drugs. Specifically, 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one represents a highly functionalized intermediate. The presence of the C5 bromine provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1], while the C2 methylsulfanyl (methylthio) group introduces a chiral center and a site for potential oxidation to sulfoxides or sulfones.

This whitepaper provides a rigorous, self-validating framework for the complete structure elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), advanced Nuclear Magnetic Resonance (NMR) techniques, and X-ray crystallography, we establish a definitive analytical profile.

Strategic Workflow for Structure Elucidation

Structure elucidation cannot rely on a single analytical technique; it requires an orthogonal approach where each method validates the findings of the others. The workflow below outlines the logical progression from determining the molecular formula to mapping the exact three-dimensional atomic connectivity.

Figure 1: Orthogonal analytical workflow for unambiguous structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality in Experimental Choice: To confirm the molecular formula ( C10H9BrOS ), HRMS equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) analyzer is utilized. The presence of bromine in the molecule dictates a highly specific isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic "twin peak" molecular ion cluster separated by 2 m/z units.

-

Calculated Exact Mass [M+H]+ : 256.9630 ( 79Br ) and 258.9610 ( 81Br ).

-

Validation: The observation of these twin peaks at equal intensity unambiguously confirms the retention of the bromine atom on the indanone core, distinguishing it from potential debrominated byproducts formed during synthesis.

Vibrational Spectroscopy (FT-IR)

FT-IR provides immediate confirmation of the key functional groups. The indanone core features a conjugated cyclopentanone ring. In unsubstituted 1-indanone, the carbonyl stretch typically appears around 1700 cm⁻¹[2].

-

Carbonyl ( C=O ): The C=O stretch is expected at ~1710 cm⁻¹. The slight shift compared to acyclic ketones is due to the ring strain of the 5-membered ring combined with conjugation to the aromatic system.

-

Carbon-Bromine ( C−Br ): A strong absorption band in the fingerprint region (~1050–1000 cm⁻¹) is indicative of the aryl bromide[3].

-

Carbon-Sulfur ( C−S ): A weak to moderate stretch around 700–600 cm⁻¹ confirms the thioether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of the elucidation process, providing atomic-level resolution of the molecular architecture. The analysis of indanone derivatives relies heavily on understanding the distinct spin systems generated by the fused bicyclic ring[4].

¹H NMR: Spin Systems and Diastereotopicity

The ¹H NMR spectrum of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is divided into two distinct regions:

-

The Aromatic Region (AMX Spin System): The C5 bromine substitution breaks the symmetry of the aromatic ring, creating an AMX (or ABX) spin system for protons H4, H6, and H7.

-

H7: Appears furthest downfield (~7.65 ppm) as a doublet ( J≈8.2 Hz) due to the deshielding anisotropic effect of the adjacent C1 carbonyl[2].

-

H4: Appears as a finely split doublet ( J≈1.8 Hz) at ~7.60 ppm, coupling only with the meta-proton (H6).

-

H6: Appears as a doublet of doublets ( J≈8.2,1.8 Hz) at ~7.50 ppm, coupling with both H7 (ortho) and H4 (meta).

-

-

The Aliphatic Region (Diastereotopic Protons): The introduction of the methylsulfanyl group at C2 creates a chiral center. Consequently, the two protons at C3 are diastereotopic ; they reside in different magnetic environments and couple not only with H2 but also with each other (geminal coupling, ²J≈17.5 Hz). This results in two distinct doublet of doublets for H3a and H3b[4].

2D NMR: Heteronuclear Multiple Bond Correlation (HMBC)

To prove that the methylsulfanyl group is attached to C2 and not C3, HMBC is critical. HMBC detects long-range ( ²J and ³J ) carbon-proton couplings[5].

Figure 2: Key HMBC correlations confirming the C2 position of the methylsulfanyl group.

The definitive proof of structure is the ³J HMBC correlation from the S−CH3 protons (singlet, ~2.25 ppm) to the C2 carbon (~52.4 ppm). If the group were at C3, this correlation would point to a different carbon shift (~34.6 ppm).

Data Presentation & Summaries

Table 1: Quantitative HRMS and FT-IR Data Summary

| Analytical Technique | Parameter | Expected Value | Structural Implication |

| HRMS (ESI-TOF) | [M+H]+ ( 79Br ) | 256.9630 m/z | Confirms C10H9BrOS |

| HRMS (ESI-TOF) | [M+H]+ ( 81Br ) | 258.9610 m/z | Confirms presence of 1 Bromine atom |

| FT-IR | ν(C=O) | ~1710 cm⁻¹ | Conjugated cyclopentanone core |

| FT-IR | ν(C−Br) | ~1030 cm⁻¹ | Aryl bromide substitution |

Table 2: NMR Assignments (400 MHz for ¹H, 100 MHz for ¹³C, CDCl3 )

| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Multiplicity & Coupling ( J in Hz) | Key HMBC Correlations |

| 1 (C=O) | 203.5 | - | - | H2, H3a, H3b, H7 |

| 2 (CH) | 52.4 | 3.80 | dd ( J=8.0,4.0 ) | H3a, H3b, S−CH3 |

| 3 ( CH2 ) | 34.6 | 3.40 (H3a)2.90 (H3b) | dd ( J=17.5,8.0 )dd ( J=17.5,4.0 ) | H2, H4 |

| 3a (C-q) | 154.0 | - | - | H3a, H3b, H4, H7 |

| 4 (CH) | 129.8 | 7.60 | d ( J=1.8 ) | H6 |

| 5 (C-Br) | 129.5 | - | - | H4, H6, H7 |

| 6 (CH) | 131.2 | 7.50 | dd ( J=8.2,1.8 ) | H4, H7 |

| 7 (CH) | 125.8 | 7.65 | d ( J=8.2 ) | H6, C1 |

| 7a (C-q) | 135.2 | - | - | H4, H6 |

| S−CH3 | 14.2 | 2.25 | s (3H) | C2 |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of the purified 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one into a clean glass vial.

-

Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard[2]. Ensure complete dissolution via gentle sonication for 30 seconds.

-

Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

-

Acquisition (1D): Insert the tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3 . Tune and shim the probe automatically (Z-axis shimming). Acquire the ¹H spectrum (16 scans, relaxation delay D1=2 s) and the ¹³C spectrum (1024 scans, D1=2 s).

-

Acquisition (2D): Set up the HMBC experiment optimized for long-range coupling constants ( JCH=8 Hz). Acquire with 4 scans per increment, 256 t1 increments.

Protocol B: HRMS Isotopic Profiling

-

Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation ( [M+H]+ ).

-

Calibration: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to ensure mass accuracy within < 2 ppm[6].

-

Injection: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

-

Data Processing: Extract the mass spectra across the m/z 200–300 range. Integrate the peaks at 256.96 and 258.96 to verify the 1:1 isotopic ratio characteristic of a mono-brominated species.

References

- Source: Royal Society of Chemistry (RSC)

- Title: A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers Source: Benchchem URL

- Title: Afzeliindanone Structure Elucidation (CASE and DFT methods of NMR chemical shift prediction)

- Title: Basic 1H- and 13C-NMR Spectroscopy: Structure Elucidation Source: University of Basrah URL

- Title: 5-Bromo-1-indanone 97% (CAS 34598-49-7)

- Title: CAS 34598-49-7: 5-Bromo-1-indanone Chemical Properties Source: CymitQuimica URL

- Source: Office of Justice Programs (OJP)

Sources

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one literature review

An In-Depth Technical Guide to the Synthesis and Functionalization of 5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Abstract

The indanone core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one (also referred to as 5-bromo-2-(methylthio)indan-1-one) represents a highly versatile, tri-orthogonal intermediate. This whitepaper provides a comprehensive analysis of its structural significance, details self-validating synthetic methodologies for its preparation, and outlines downstream derivatization strategies. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind experimental conditions and catalyst selection.

Structural Profiling and Chemical Significance

The molecular architecture of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one offers three distinct, orthogonal vectors for functionalization:

-

C5-Bromo Substituent: Acts as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the aromatic system.

-

C2-Methylsulfanyl (Thioether) Group: Serves a dual purpose. It can modulate the lipophilicity (logP) of the target molecule, or it can be oxidized to a sulfoxide/sulfone to act as a leaving group in subsequent elimination or substitution reactions. The α -sulfenylation of carbonyls is a well-documented strategy to introduce unique electronic properties [1].

-

C1-Carbonyl Group: Available for standard carbonyl chemistry, including reductive amination, olefination (Wittig/Horner-Wadsworth-Emmons), or reduction to the corresponding indanol.

Recent patent literature highlights the utility of functionalized indanones in the development of novel therapeutics, such as ketohexokinase (KHK) inhibitors [2]. Furthermore, under specific oxidative conditions, functionalized indanones can be converted into complex indenone architectures [3].

Orthogonal reactivity map highlighting the three primary functionalization handles.

Synthetic Strategies: Accessing the Target Scaffold

The most direct and atom-economical route to access this scaffold is the electrophilic α -sulfenylation of commercially available 5-bromo-1-indanone.

Mechanistic Rationale

The synthesis relies on the kinetic deprotonation of the C2 position. Lithium diisopropylamide (LDA) is selected over weaker bases (like alkoxides) or hydride bases (like NaH) because its extreme steric bulk and high pKa (~36) ensure rapid, irreversible, and quantitative enolate formation at -78 °C. This prevents the unreacted ketone from undergoing base-catalyzed aldol self-condensation with the newly formed enolate. Dimethyl disulfide (DMDS) is then introduced as a mild electrophilic sulfenylating agent.

Protocol 1: Direct α -Sulfenylation (Self-Validating Workflow)

Reagents: 5-Bromo-1-indanone (1.0 equiv), LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene), Dimethyl disulfide (1.2 equiv), anhydrous THF.

Step-by-Step Methodology:

-

System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times. Causality: The lithium enolate is highly sensitive to ambient moisture and oxygen, which would lead to premature protonation or oxidative dimerization.

-

Base Preparation: Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath. Inject LDA (1.1 equiv).

-

Kinetic Enolization: Dissolve 5-bromo-1-indanone in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes. Causality: Reverse addition (adding base to ketone) would transiently expose the enolate to an excess of unreacted ketone, promoting aldol condensation.

-

In-Process Validation: The solution will typically transition to a deep yellow/orange hue, confirming the generation of the conjugated lithium enolate.

-

-

Electrophilic Quench: Stir for 30 minutes at -78 °C. Add DMDS (1.2 equiv) dropwise. Maintain the temperature for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

-

In-Process Validation: Extract a 0.1 mL aliquot, quench in saturated aqueous NH₄Cl, and analyze via TLC (Hexanes/EtOAc 8:2). The product spot will be UV-active and typically runs slightly lower than the starting material due to the increased polarity of the thioether.

-

-

Workup and Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

-

Final Validation: ¹H NMR (CDCl₃) must show a distinct 3H singlet at ~2.2 ppm corresponding to the -SMe group, and the C2 proton will appear as a distinct multiplet integrating for 1H, confirming successful mono-sulfenylation.

-

Experimental workflow for the alpha-sulfenylation of 5-bromo-1-indanone.

Downstream Derivatization and Medicinal Chemistry Applications

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

A significant challenge in transition-metal catalysis involving thioethers is the potential for the sulfur atom to coordinate with and poison the palladium catalyst.

Causality in Catalyst Selection: To mitigate sulfur poisoning, a catalyst system utilizing a bidentate ligand (e.g., Pd(dppf)Cl₂) or a bulky, electron-rich Buchwald ligand (e.g., XPhos) is required. These ligands sterically encumber the metal center, preventing stable Pd-S coordination while accelerating the oxidative addition into the C5-Br bond.

Step-by-Step Methodology:

-

Charge a microwave vial with 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Seal the vial and purge with Argon.

-

Heat the reaction mixture to 90 °C for 12 hours.

-

In-Process Validation: Analyze the crude mixture via LC-MS. The validation is positive upon the disappearance of the starting material's characteristic M/M+2 bromine isotopic pattern and the emergence of the cross-coupled product mass.

-

-

Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summaries

The table below summarizes the expected quantitative outcomes and standardized conditions for the functionalization of this scaffold based on established indanone chemistry principles.

Table 1: Quantitative Data Summary for Scaffold Functionalization

| Reaction Type | Reagents / Catalyst System | Target Position | Typical Yield (%) | Reaction Time (h) |

| α -Sulfenylation | LDA, DMDS, THF, -78 °C | C2 | 75 - 85 | 2 - 4 |

| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | C5 | 65 - 80 | 12 - 16 |

| Thioether Oxidation | mCPBA (1.1 eq), CH₂Cl₂, 0 °C | C2 (Sulfoxide) | 85 - 95 | 1 - 2 |

| Carbonyl Reduction | NaBH₄, MeOH, 0 °C | C1 (Alcohol) | 90 - 98 | 1 - 3 |

References

- Source: Chemical Reviews (ACS Publications)

- WO2022212194A1 - Khk inhibitors Source: Google Patents URL

- Source: The Journal of Organic Chemistry (ACS Publications)

Application Notes and Protocols for the Experimental Use of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one. The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide details the chemical properties, safety and handling procedures, storage, and detailed experimental protocols for the application of this specific compound in research settings. The protocols provided are designed to be self-validating and are grounded in established scientific principles, with in-text citations to authoritative sources.

Introduction: The Indenone Scaffold in Drug Discovery

The 1-indanone skeleton is a core structural motif found in numerous biologically active compounds. Its rigid, bicyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting a diverse array of biological targets. Derivatives of the indenone class have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The introduction of a bromine atom at the 5-position and a methylsulfanyl group at the 2-position of the 2,3-dihydro-1H-inden-1-one core, as in 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one, offers unique electronic and steric properties that can be exploited for modulating biological activity. This particular compound has been noted as a key intermediate in organic synthesis and has potential applications in the study of obesity-related metabolic diseases.[3]

This guide will provide detailed protocols for the handling and experimental application of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one, with a focus on ensuring experimental reproducibility and scientific integrity.

Compound Properties and Characterization

While specific experimental data for 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is limited, its properties can be inferred from closely related analogs like 5-bromo-2,3-dihydro-1H-inden-1-one and 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrOS | Calculated |

| Molecular Weight | 257.15 g/mol | Calculated |

| Appearance | Likely a colorless to light yellow crystalline solid | [6] |

| Melting Point | Expected to be in a similar range to related compounds (e.g., 5-bromo-1-indanone: 126-129 °C) | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, ethers, and chlorinated hydrocarbons.[3][6] | Insoluble in water. |

Characterization: The identity and purity of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety, Handling, and Storage

Safety Precautions

Based on safety data for analogous bromo-indenone compounds, 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one should be handled with care. It is considered hazardous and may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[7][9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[7][9]

-

Respiratory Protection: If handling as a powder, a dust mask (e.g., N95) or handling in a fume hood is recommended to avoid inhalation.

Storage and Stability

Solid Compound: To ensure the stability and integrity of the solid compound, it should be stored in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C.[9] The compound may be sensitive to air and light; therefore, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[9]

Stock Solutions: For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] A stock solution stored at -80°C should be used within 6 months, while a solution at -20°C should be used within 1 month.[3]

Experimental Protocols

The following protocols provide a framework for the use of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one in common in vitro assays.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution for use in cell-based and biochemical assays.

Materials:

-

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Accurately weigh a precise amount of the compound.

-

Dissolve the compound in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).[3]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.[3]

In Vitro Cytotoxicity Assay (MTS Assay)

Objective: To determine the cytotoxic effect of the compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, Ovcar-3)[2]

-

Complete cell culture medium

-

96-well cell culture plates

-

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[10]

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the compound from the stock solution in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for a specified period (e.g., 72 hours).[10]

-

Add the MTS reagent to each well according to the manufacturer's instructions.[10]

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at 490 nm using a plate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Enzyme Inhibition Assay (Tyrosinase Inhibition as an Example)

Objective: To evaluate the inhibitory effect of the compound on a specific enzyme. Indenone derivatives have shown potent tyrosinase inhibitory activity.[11]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer

-

96-well plate

-

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one stock solution

-

Kojic acid (positive control)[11]

-

Plate reader

Protocol:

-

Prepare different concentrations of the compound and kojic acid in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the various concentrations of the compound or control to the wells and incubate for a short period.

-

Initiate the reaction by adding the L-DOPA substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of enzyme inhibition for each concentration of the compound.

-

Determine the IC₅₀ value of the compound.

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., mixed-type inhibition).[11]

Data Visualization and Workflow

General Synthetic Workflow

The synthesis of substituted indanones often involves an intramolecular Friedel-Crafts acylation.[12][13] A plausible synthetic approach for 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is depicted below.

Caption: Generalized synthetic workflow for substituted indanones.

Hypothetical Signaling Pathway for Investigation

Given the reported anticancer activities of indenone derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways in cancer cells, such as the NF-κB pathway.[1]

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

- BenchChem. (n.d.). Proper storage and handling to prevent degradation of 6-Bromo-2,3-dihydro-1H-inden-5.

- MedChemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one.

- SAFETY DATA SHEET. (2025, December 20). 2.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Sigma-Aldrich. (2014, June 29). Safety Data Sheet.

- PubChem. (n.d.). 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.

- Galatsis, P., Manwell, J. J., & Blackwell, J. M. (1994). Indenone synthesis. Improved synthetic protocol and effect of substitution on the intramolecular Friedel–Crafts acylation. Canadian Journal of Chemistry, 72(7), 1656-1660.

- NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-.

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

- ChemBK. (2024, April 9). 5-bromo-2-methyl-2,3-dihydroinden-1-one.

- Sigma-Aldrich. (n.d.). 5-Bromo-1-indanone 97.

- Radhakrishnan, S., et al. (2018). In vitro and in silico insights into tyrosinase inhibitors with (E)

- El-Naggar, M. M., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Medicinal Chemistry, 16(11), 839-857.

- Al-Ostoot, F. H., et al. (2026).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 14853008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

Application Note: Synthesis and Medicinal Chemistry Applications of 5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

The Bifunctional Indanone Scaffold in Drug Discovery

The indanone core (2,3-dihydro-1H-inden-1-one) is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, ranging from acetylcholinesterase (AChE) inhibitors like donepezil to novel p300/CBP histone acetyltransferase (HAT) inhibitors[1].

Within this chemical space, 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one emerges as a highly versatile, bifunctional building block. Its strategic substitution pattern offers two distinct vectors for late-stage functionalization:

-

The 5-Bromo Substituent: Acts as a reliable electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the molecule into hydrophobic binding pockets[2].

-

The 2-Methylsulfanyl (Methylthio) Group: Located at the α -position of the ketone, this group modulates the compound's lipophilicity and acts as a hydrogen bond acceptor. Furthermore, it can be selectively oxidized to a sulfoxide or sulfone, converting it into a potent leaving group for Michael additions or serving as a distinct pharmacophore.

Mechanistic Rationale & Experimental Design

Causality in α -Sulfenylation

The synthesis of the target compound from commercially available 5-bromo-1-indanone requires the precise introduction of a methylsulfanyl group at the α -carbon. This is achieved via reductive sulfenylation using Lithium Diisopropylamide (LDA) and Dimethyl Disulfide (DMDS)[3].

-

Base Selection: LDA is chosen over weaker bases (like K2CO3 ) to ensure the rapid, quantitative formation of the kinetic enolate at -78 °C. This prevents the unreacted ketone from undergoing self-condensation (aldol reactions) with the newly formed enolate.

-

Electrophile Control: DMDS is added dropwise to the pre-formed enolate. Strict temperature control (-78 °C) is critical to prevent poly-sulfenylation, a common side reaction where the mono-sulfenylated product re-enolizes and reacts with a second equivalent of DMDS.

Overcoming Catalyst Poisoning in Cross-Coupling

When subjecting 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one to Suzuki-Miyaura coupling, the presence of the thioether presents a challenge: sulfur can coordinate to palladium, potentially poisoning the catalyst and halting the oxidative addition cycle. To counteract this, a strongly coordinating, bidentate ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is utilized. The chelate effect of dppf prevents the thioether from displacing the phosphine ligands, ensuring robust catalytic turnover[2].

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Objective: α -sulfenylation of 5-bromo-1-indanone.

Step-by-Step Methodology:

-

Enolate Generation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

-

Substrate Addition: Dissolve 5-bromo-1-indanone (1.0 equiv, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes. The solution will typically transition to a deep yellow/orange, indicating enolate formation. Stir for 1 hour at -78 °C.

-

Electrophilic Trapping: Add Dimethyl Disulfide (DMDS) (1.2 equiv, 12 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour[3].

-

In-Process Control (IPC): Quench a 0.1 mL reaction aliquot into saturated aqueous NH4Cl (1 mL) and extract with ethyl acetate (1 mL). Perform TLC (Hexanes:EtOAc 8:2). The target product should appear as a new, UV-active spot slightly less polar than the starting material.

-

Workup & Isolation: Quench the bulk reaction with saturated NH4Cl (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography.

-

Validation (NMR): Confirm success via 1 H NMR ( CDCl3 ). The self-validating markers are the appearance of a sharp singlet at ~2.2 ppm (integrating for 3H, −SCH3 ) and a characteristic doublet of doublets for the α -proton at ~3.8 ppm, confirming mono-substitution.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Bifunctional Scaffold

Objective: Arylation at the 5-position while preserving the α -methylsulfanyl group.

Step-by-Step Methodology:

-

Reaction Setup: In a microwave vial or Schlenk tube, combine 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and Na2CO3 (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Evacuate and backfill the vessel with argon three times.

-

Solvent & Heating: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL). Seal the vessel and heat to 100 °C for 12 hours[2].

-

In-Process Control (IPC): Analyze a filtered aliquot via LC-MS. The reaction is complete when the starting material mass ( M+ and M+2 bromine isotope pattern) is fully replaced by the mass of the cross-coupled product.

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry and purify via silica gel chromatography.

-

Validation: 1 H NMR will show an extended aromatic region (confirming successful coupling) and the retention of the −SCH3 singlet at ~2.2 ppm, validating that the thioether survived the basic, palladium-catalyzed conditions.

Quantitative Data: Cross-Coupling Optimization

To demonstrate the causality behind the catalyst selection in Protocol B, the following optimization data summarizes the impact of the catalyst system on the yield of the thioether-containing indanone.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 5-Bromo-2-(methylsulfanyl)-1-indanone

| Catalyst System (5 mol%) | Solvent System | Base | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh3)4 | Toluene / EtOH | K2CO3 | 90 | 45% | Low yield; monodentate phosphines displaced by thioether, leading to catalyst poisoning. |

| Pd(OAc)2 / PPh3 | 1,4-Dioxane / H2O | Na2CO3 | 100 | 52% | Moderate yield; insufficient steric bulk to prevent sulfur coordination. |

| Pd(dppf)Cl2 | 1,4-Dioxane / H2O | Na2CO3 | 100 | 88% | Optimal; rigid bidentate ligand (dppf) prevents sulfur from poisoning the Pd center. |

| Pd2(dba)3 / SPhos | THF / H2O | K3PO4 | 80 | 91% | Excellent yield; highly bulky, electron-rich ligand facilitates rapid oxidative addition. |

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic utility of the 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one scaffold in drug development.

Synthetic workflow for 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one and its derivatives.

References

-

Gassman, P. G., Gilbert, D. P., & Cole, S. M. (1977). Reductive sulfenylation. A general method for the alpha-sulfenylation of cyclic ketones. The Journal of Organic Chemistry.[Link][3]

-

Ökten, S. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series.[Link][2]

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry.[Link][1]

-

Lasko, L. M., et al. (2020). Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Authored by: Senior Application Scientist, [Your Name/Organization]

Publication Date: March 30, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the compound 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one. Given that the specific biological target of this molecule is not extensively characterized, this guide prioritizes a phenotypic screening approach to first identify cellular effects, followed by strategies for target deconvolution. The protocols outlined herein are designed to be robust, reproducible, and scalable for large compound library screening.[1][2]

Introduction: The Rationale for a Phenotypic-First Approach

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is a bromoindanone compound that has been identified as a key intermediate in organic synthesis and has potential applications in the research of obesity-related metabolic diseases.[3] Its classification as a biochemical reagent suggests its utility in biological systems.[3][4] In the absence of a known, specific biological target, a target-agnostic or phenotypic screening approach is the most logical starting point for discovering its potential therapeutic applications.[5]

Phenotypic screening allows for the identification of compounds that produce a desired biological effect in a cellular or organismal context, without a priori knowledge of the molecular target.[5][6] This approach is particularly powerful for discovering first-in-class therapeutics and for understanding the complex biological effects of novel chemical entities. This guide will detail a primary high-content screening (HCS) assay to identify morphological and functional changes in cells treated with the topic compound, followed by recommendations for secondary assays to elucidate the mechanism of action.

Core Principles of the Proposed HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reproducible assay with a clear and measurable endpoint.[1][7] Our proposed workflow is built on the following principles:

-

Physiological Relevance : Utilizing cell-based assays to provide a more accurate representation of in vivo responses.[1][8]

-

Multiparametric Analysis : Employing high-content imaging to extract a rich dataset of phenotypic changes from a single experiment.[6][9]

-

Scalability and Automation : Designing protocols amenable to miniaturization (384- or 1536-well plates) and robotic handling to screen large compound libraries efficiently.[5][7][10]

-

Rigorous Validation : Incorporating stringent quality control metrics, such as the Z'-factor, to ensure the reliability of the screening data.[5]

Caption: High-level workflow for the screening and characterization of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one.

Primary Screening: High-Content Imaging for Phenotypic Profiling

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a cell-based assay.[6] This approach is ideal for uncovering unexpected biological activities of a novel compound.

Assay Principle

Cells are plated in multi-well plates, treated with 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one, and then stained with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton). Automated imaging and analysis software are then used to measure a wide range of cellular features, such as cell number, nuclear size and intensity, mitochondrial membrane potential, and cytoskeletal morphology.

Detailed Protocol: Multiparametric Cytotoxicity Assay

This protocol is designed for a 384-well plate format but can be adapted for other densities.

Materials:

-

Human cell line relevant to metabolic diseases (e.g., HepG2 hepatocytes, 3T3-L1 pre-adipocytes)

-

Appropriate cell culture medium and supplements

-

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one (stock solution in DMSO)

-

Positive control (e.g., a known cytotoxic agent like Staurosporine)

-

Negative control (DMSO vehicle)

-

Fluorescent dye cocktail:

-

Hoechst 33342 (for nuclei)

-

MitoTracker Red CMXRos (for mitochondrial membrane potential)

-

Phalloidin-iFluor 488 (for F-actin cytoskeleton)

-

Calcein AM (for cell viability/membrane integrity)

-

-

384-well clear-bottom, black-walled imaging plates

-

Automated liquid handler

-

High-content imaging system

Protocol Steps:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the optimized seeding density in pre-warmed culture medium.

-

Using an automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a dilution series of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).

-

Include wells for positive and negative controls.

-

Using an automated liquid handler, add 5 µL of the compound dilutions or controls to the respective wells.

-

Incubate for 24-72 hours (incubation time should be optimized during assay development).

-

-

Staining:

-

Prepare a staining solution containing the fluorescent dye cocktail in an appropriate buffer (e.g., PBS with calcium and magnesium).

-

Remove the culture medium and add 15 µL of the staining solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorescent dyes.

-

Capture images from at least four different fields per well to ensure robust statistical analysis.

-

-

Data Analysis:

-

Use the imaging system's analysis software to segment and identify individual cells and their subcellular compartments.

-

Extract a comprehensive set of quantitative features for each cell (see table below).

-

Calculate the average feature values per well and normalize the data to the negative controls.

-

Identify "hit" wells where the compound induces a statistically significant phenotypic change compared to the controls.

-

Table 1: Key Parameters for High-Content Analysis

| Parameter | Cellular Feature Measured | Potential Biological Implication |

| Cell Count | Number of viable cells | Cytotoxicity, cytostasis |

| Nuclear Area/Intensity | Size and DNA content of the nucleus | Cell cycle arrest, apoptosis, genotoxicity |

| Mitochondrial Mass/Potential | Health and activity of mitochondria | Mitochondrial dysfunction, metabolic changes |

| Cytoskeletal Integrity | Organization of the actin cytoskeleton | Changes in cell morphology, motility, adhesion |

| Cellular/Nuclear Roundness | Shape of the cell and nucleus | Cytoskeletal collapse, cell detachment |

Secondary Assays for Hit Validation and Mechanism of Action Studies

Once hits are identified from the primary screen, a series of secondary assays are crucial to confirm the activity, determine potency, and begin to elucidate the mechanism of action.

Dose-Response Confirmation

The first step is to confirm the activity of the primary hits in a dose-response format to determine the EC50 or IC50 values. This involves a more detailed concentration-response curve for the specific phenotype observed in the primary screen.

Orthogonal and Counter-Screening Assays

To rule out non-specific effects and artifacts, it is essential to perform orthogonal assays that measure the biological effect through a different method.[11] For example, if the primary screen suggests cytotoxicity, this can be confirmed with a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Example Orthogonal Assays:

-

Cell Viability Assays: Measure ATP levels (luminescence) or metabolic activity (colorimetric, e.g., MTT).[8]

-

Apoptosis Assays: Measure caspase-3/7 activation (luminescence or fluorescence) or Annexin V staining (flow cytometry or imaging).

-

Reporter Gene Assays: If a specific pathway is implicated, use a cell line with a reporter gene (e.g., luciferase) under the control of a pathway-responsive promoter.[8][9]

Caption: Funnel approach for secondary assays, from hit confirmation to mechanism of action studies.

Target Deconvolution Strategies

If the phenotypic screen reveals a consistent and potent effect, the next critical phase is to identify the molecular target(s) of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one. This can be approached through several advanced techniques:

-

Biochemical Screening: If the phenotype suggests inhibition of a particular enzyme class (e.g., kinases, proteases), the compound can be screened against a panel of purified enzymes.[6][11][12]

-

Affinity-based Proteomics: This involves immobilizing the compound on a solid support and using it to "pull down" binding proteins from cell lysates, which are then identified by mass spectrometry.

-

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in response to compound binding.

-

Transcriptomic/Proteomic Profiling: Analyzing changes in gene or protein expression in response to compound treatment can provide clues about the affected pathways.

Data Management and Quality Control

A robust HTS campaign generates a large amount of data that requires careful management and quality control.

Key Quality Control Metrics:

-

Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]

-

Signal-to-Background (S/B) and Signal-to-Noise (S/N) Ratios: These metrics assess the dynamic range of the assay.

-

Coefficient of Variation (%CV): Measures the variability of the data within and between plates.

All data should be stored in a centralized database that allows for the tracking of compounds, plates, and experimental results.

Conclusion

This application note provides a strategic framework for the high-throughput screening of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one. By initiating with a broad, unbiased phenotypic screen using high-content imaging, researchers can identify potential biological activities of this novel compound. Subsequent validation through orthogonal assays and mechanism of action studies will be crucial for elucidating its therapeutic potential and advancing it through the drug discovery pipeline. The successful execution of these protocols requires careful assay development, optimization, and a commitment to rigorous data quality standards.

References

- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).

- National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC.

- University of Oxford. (n.d.). Small Compound Screening Overview - Target Discovery Institute.

- ATCC. (n.d.). High-throughput Screening.

- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.

- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.

- National Center for Biotechnology Information. (n.d.). High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH.

- Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices.

- BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.

- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?.

- National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC.

- BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign.

- Ichor Life Sciences. (n.d.). Biochemical Assay Development.

- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.

- MedChemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-isoindol-1-one | Biochemical Reagent.

- MedChemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent.

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. marinbio.com [marinbio.com]

- 9. atcc.org [atcc.org]

- 10. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 11. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

Application Note: Advanced Handling, Storage, and Stability Protocols for 5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Structural Profiling & Mechanistic Vulnerabilities

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one (also referred to as 5-bromo-2-(methylthio)-1-indanone) is a highly functionalized bicyclic building block frequently utilized in medicinal chemistry and organic synthesis. The molecule features a 1-indanone core, a heavy halogen atom (bromine) at the C5 position, and a methylsulfanyl (thioether) group at the C2 position.

Because novel or highly specific intermediates often lack dedicated safety data sheets, their handling protocols must be synthesized from the physicochemical behavior of their constituent functional groups and parent scaffolds[1][2]. The parent compound, 5-bromo-1-indanone, is classified as an acute toxin (Category 4) and a severe skin/eye/respiratory irritant. The addition of the methylsulfanyl group introduces specific chemical instabilities that dictate strict storage requirements.

Table 1: Physicochemical and Hazard Profile

| Property / Feature | Value / Classification | Mechanistic Implication & Handling Requirement |

| Molecular Formula | C10H9BrOS | Contains both halogen and thioether; requires multi-modal stability management. |

| Molecular Weight | 257.15 g/mol | Critical for precise molarity calculations during stock solution preparation. |

| Hazard Class (Inferred) | Acute Tox. 4, Irritant (Skin/Eye) | Harmful if inhaled or swallowed[1]. Mandates fume hood and nitrile gloves. |

| Thioether Moiety | Oxidation-prone | Spontaneous conversion to sulfoxide/sulfone in air[2]. Mandates Argon backfilling. |

| Alpha-Carbon (C2) | Highly acidic proton | Prone to base-catalyzed enolization. Avoid basic solvents or alkaline media. |

Causality in Handling: The Triad of Protection (E-E-A-T)

As an Application Scientist, it is critical to understand why specific handling steps are required, rather than blindly following a checklist. The structural topology of 5-bromo-2-(methylsulfanyl)-1-indanone demands a "Triad of Protection":

-

Inert Atmosphere (S-Oxidation Prevention): The sulfur atom in the methylsulfanyl group is highly nucleophilic. Prolonged exposure to atmospheric oxygen, especially in solution, will lead to spontaneous oxidation, yielding sulfoxide and eventually sulfone impurities[2][3].

-

Neutral/Slightly Acidic Media (Enolization Prevention): The proton at the C2 position is flanked by the electron-withdrawing carbonyl group and the polarizable sulfur atom. This dual-activation renders the alpha-proton unusually acidic. Exposure to even mild bases can trigger enolization, leading to epimerization or aldol-type condensations.

-

Actinic Shielding (Photolytic Stability): Aryl bromides at the C5 position are susceptible to photolytic cleavage and radical generation when exposed to intense UV or broad-spectrum laboratory lighting.

Workflow & Degradation Pathway Visualization

Workflow for the handling and storage of 5-bromo-2-(methylsulfanyl)-1-indanone.

Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Each critical step includes a validation check to ensure the chemical integrity of the compound is maintained.

SOP A: Bulk Material Transfer and Weighing

Halogenated indanones pose a respiratory hazard and can cause severe mucous membrane irritation[1]. Never handle the dry powder on an open bench.

-

Thermal Equilibration: Remove the sealed primary vial from cold storage (-20°C) and place it in a desiccator at room temperature for 30–45 minutes.

-

Validation Check: Inspect the vial exterior. It must be completely dry before opening to prevent atmospheric moisture from condensing on the chilled powder, which accelerates degradation.

-

-

Environmental Control: Conduct all open-container operations within a certified chemical fume hood with a face velocity of at least 100 fpm[1].

-

Static Mitigation: Pass the anti-static spatula and weigh boat through an ionizing anti-static gun. Halogenated organic powders readily hold static charges, leading to aerosolization and inaccurate mass readings.

-

Transfer: Weigh the required mass into a pre-tared, amber-glass vial.

-

Atmospheric Purge: Immediately purge the source vial with a gentle stream of Argon gas (heavier than Nitrogen, providing a better blanket) for 15 seconds before resealing with a PTFE-lined cap and Parafilm.

SOP B: Preparation of Biological Stock Solutions (10 mM)

For in vitro assays, DMSO is the standard vehicle. However, dissolved oxygen in DMSO will rapidly oxidize the thioether[3].

-

Solvent Preparation: Use only anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%). Degas the DMSO by sparging it with Argon gas through a long needle for 10 minutes prior to use.

-

Dissolution: Add the calculated volume of degassed DMSO to the amber vial containing the pre-weighed compound. Vortex gently for 30 seconds.

-

Validation Check: Hold the amber vial against a light source. The solution must be completely transparent with zero particulate matter. Cloudiness indicates either incomplete dissolution or moisture contamination.

-

-

Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in amber, low-bind microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which are detrimental to the compound's stability.

-

Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage.

References

- MSDS of 5-Bromo-1-indanone (November 05 2008), Capot Chemical.

- SAFETY DATA SHEET - 5-Bromo-1-indanone (March 04 2023), TCI Chemicals.

- 5-Bromo-1-indanone 97% 34598-49-7 Safety Information, Sigma-Aldrich.

- Organic Compounds of Sulphur, Selenium, and Tellurium Vol 1, Royal Society of Chemistry (1970).

- D H Reid - Organic Compounds of Sulphur, Selenium, and Tellurium Vol 1, Scribd.

Sources

Application Notes and Protocols for the Safe Handling of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Introduction

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications in pharmaceutical research and drug development.[1][2][3][4] The presence of a bromine atom and a methylsulfanyl group on the indanone framework suggests that this compound may exhibit specific biological activities and require careful handling due to its potential reactivity and toxicity.[5][6] This document provides a detailed guide to the safe handling, storage, and disposal of this compound, based on established principles of laboratory safety and data from structurally related molecules. Researchers, scientists, and drug development professionals should consider these protocols to minimize risks and ensure a safe working environment.

Hazard Identification and Risk Assessment

While a specific Material Safety Data Sheet (MSDS) for 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is not currently available, an assessment of its structural components—an organobromine and a sulfur-containing organic compound—allows for the anticipation of potential hazards.

1.1. Anticipated Hazards:

-

Skin and Eye Irritation: Similar brominated and sulfur-containing organic compounds are known to cause skin and eye irritation.[7][8] Direct contact should be avoided.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[8]

-

Toxicity: Organobromine compounds can be toxic and may act as alkylating agents.[5] Some are implicated as hormone disruptors and can be persistent organic pollutants.[9][10][11] The toxicological properties of this specific compound have not been fully elucidated, and it should be handled as a potentially toxic substance.

-

Combustion Hazards: Like most organic compounds, it is combustible.[12] Combustion may produce toxic and irritating gases, including carbon oxides, sulfur oxides, and hydrogen bromide.[13]

1.2. Risk Assessment Summary:

The primary risks associated with handling this compound are skin and eye contact, inhalation of dust, and potential unknown long-term health effects. The following table summarizes the anticipated hazards and the necessary precautions.

| Hazard Category | Anticipated Risk | Primary Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[14] | Avoid ingestion, skin contact, and inhalation of dust. Use appropriate Personal Protective Equipment (PPE). |

| Skin Corrosion/Irritation | Causes skin irritation.[7] | Wear chemical-resistant gloves and a lab coat. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][8] | Wear safety goggles or a face shield. |

| Respiratory Sensitization | May cause respiratory irritation.[8] | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Environmental Hazards | Organobromine compounds can be persistent in the environment.[11] | Prevent release to the environment. Dispose of as hazardous waste. |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

2.1. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield.[15][16] | To prevent eye contact with dust or splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[16][17] | To prevent skin contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | Laboratory coat.[17] | To protect skin and clothing from contamination. |

| Respiratory Protection | Not typically required if handled in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator may be necessary.[18] | To prevent inhalation of dust or aerosols. |

2.2. Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[16]

-

Ventilation: Ensure the laboratory is well-ventilated.[7][17]

2.3. Handling Procedures:

-

Preparation: Before handling, read and understand this safety protocol. Ensure all necessary PPE and safety equipment are readily available.[16]

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.[16]

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling.[7][14]

-

Transportation: When transporting the compound, use sealed, shatter-resistant secondary containers.[16]

2.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][17]

-

Store away from incompatible materials such as strong oxidizing agents.[16]

-

Keep away from heat, sparks, and open flames.[12]

Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate harm.

3.1. First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][19]

3.2. Spill and Leak Procedures:

-

Evacuate: Immediately evacuate the area of the spill.[20][21]

-

Ventilate: Increase ventilation to the area, if safe to do so.[20]

-

Contain: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[22][23]

-

Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for hazardous waste disposal.[22]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[20][23]

-

Report: Report all spills to the laboratory supervisor.[20]

For large spills, evacuate the laboratory and contact the institution's emergency response team.[22]

Experimental Workflows and Diagrams

4.1. Safe Handling Workflow:

The following diagram illustrates the key steps for the safe handling of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one.

Caption: Workflow for the safe handling of the target compound.

4.2. Spill Response Decision Tree:

This diagram provides a logical flow for responding to a chemical spill.

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

All waste materials containing 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one must be treated as hazardous waste.

-

Solid Waste: Collect solid waste, including contaminated absorbent materials, in a clearly labeled, sealed container.[22]

-

Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of all waste through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[7][14]

Conclusion

While 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one presents potential hazards, these can be effectively managed through adherence to the protocols outlined in this guide. A proactive approach to safety, including thorough risk assessment, consistent use of PPE and engineering controls, and preparedness for emergencies, is paramount for researchers handling this and other novel chemical entities.

References

-

Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

-

Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment: A Journal of Transdisciplinary History, 7(1), 106-133. Retrieved from [Link]

-

Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1). Retrieved from [Link]

-

Ali, S., et al. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC. Retrieved from [Link]

-

Hou, Z., et al. (2025). Organobromine compounds in aquatic environments: Embryotoxicity linked to lipophilicity and molecular structure. Journal of Hazardous Materials, 489, 137550. Retrieved from [Link]

-

ASTM. (n.d.). Sulfur in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

-

University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Retrieved from [Link]

-

Overman, L. E., & Paone, D. V. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations. Protect IU. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Department of Chemistry. Retrieved from [Link]

-

Zhu, A., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]

-

DISAT Department of Applied Science and Technology. (2016). Guide to Safety in Chemical Laboratories. Retrieved from [Link]

-

SULPHUR SAFETY DATA SHEET. (2022). Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indanone synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 6. Organobromine compounds in aquatic environments: Embryotoxicity linked to lipophilicity and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. teck.com [teck.com]

- 13. img.antpedia.com [img.antpedia.com]

- 14. fishersci.com [fishersci.com]

- 15. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 16. hmc.edu [hmc.edu]

- 17. targetmol.com [targetmol.com]

- 18. umanitoba.ca [umanitoba.ca]

- 19. merckmillipore.com [merckmillipore.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]

- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 23. acs.org [acs.org]

improving yield of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one synthesis

Welcome to the Technical Support Center for the synthesis and functionalization of indanone derivatives. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one (also known as 5-bromo-2-methylthio-1-indanone).

Alpha-sulfenylation of ketones is a critical transformation in medicinal chemistry, but it is frequently plagued by poor conversion, over-reaction, and self-condensation. This guide provides field-proven causality analyses, robust standard operating procedures (SOPs), and troubleshooting FAQs to ensure high-yield, reproducible workflows.

Visualizing the Chemical Workflow

To establish a baseline for our troubleshooting, the diagram below outlines the primary kinetic pathway (direct sulfenylation) versus the fallback thermodynamic pathway (bromination/substitution), highlighting where critical failure points (red) occur.

Pathways for alpha-methylsulfenylation of 5-bromo-1-indanone.

Troubleshooting Guides & FAQs

Q1: I am seeing a significant amount of the 2,2-bis(methylsulfanyl) byproduct. How can I suppress this over-sulfenylation?

The Causality: The α -proton of your mono-sulfenylated product is significantly more acidic than the α -protons of the starting 5-bromo-1-indanone. This is due to the electron-withdrawing nature and d-orbital polarizability of the newly installed methylthio group. If unreacted enolate is present alongside the newly formed product, a rapid proton transfer occurs. This enolate equilibration generates the enolate of your product, which subsequently reacts with the sulfenylating agent a second time to form the di-substituted byproduct[1]. The Solution: You must prevent enolate equilibration. This requires two self-validating conditions:

-

Irreversible Enolate Formation: Use a strong, sterically hindered base like Lithium hexamethyldisilazide (LHMDS) at -78 °C. Avoid NaH, which operates heterogeneously and promotes equilibration.

-

Highly Electrophilic Reagents: Switch from Dimethyl Disulfide (DMDS) to S-methyl methanethiosulfonate (MMTS). MMTS reacts instantaneously at -78 °C, trapping the kinetic enolate before any proton transfer can occur[2].

Q2: My reaction with Dimethyl Disulfide (DMDS) stalls at 40-50% conversion. Why is it so sluggish?